Cas no 86-75-9 (8-Quinolinol,8-benzoate)
8-Quinolinol,8-benzoate Chemical and Physical Properties
Names and Identifiers
-
- 8-Quinolinol,8-benzoate
- 8-QUINOLINOL BENZOATE
- quinolin-8-yl benzoate
- 8-Benzoyloxyquinoline
- 8-Hydroxyquinoline benzoate
- 8-quinolyl benzoate
- benzoic acid quinoline-8-ester
- BENZOXIQUINE
- Benzoxyline
- Benzoxyquine
- Dioxyline
- Paveril
-
- MDL: MFCD00223500
Computed Properties
- Exact Mass: 249.07900
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Density: 1.1426 (rough estimate)
- Melting Point: 118-120°
- Boiling Point: 392.37°C (rough estimate)
- Refractive Index: 1.5300 (estimate)
- PSA: 39.19000
- LogP: 3.45400
8-Quinolinol,8-benzoate Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Quinolinol,8-benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| City Chemical | 991P-100GM |
8-Quinolinol Benzoate |
86-75-9 | practical | 100gm |
$60.37 | 2023-09-19 | |
| City Chemical | Q149-25GM |
8-Quinolyl Benzoate |
86-75-9 | MP120-122deg | 25gm |
$133.63 | 2023-09-19 | |
| A2B Chem LLC | AC23434-50mg |
8-Quinolinol,8-benzoate |
86-75-9 | 90% | 50mg |
$375.00 | 2024-04-19 | |
| eNovation Chemicals LLC | D144016-100g |
8-HYDROXYQUINOLINEBENZOATE |
86-75-9 | 95% | 100g |
$1150 | 2024-08-03 | |
| Enamine | EN300-6493000-0.05g |
quinolin-8-yl benzoate |
86-75-9 | 0.05g |
$148.0 | 2023-04-29 | ||
| 1PlusChem | 1P004T0Q-50mg |
8-Quinolinol,8-benzoate |
86-75-9 | 90% | 50mg |
$238.00 | 2024-04-21 | |
| eNovation Chemicals LLC | D144016-100g |
8-HYDROXYQUINOLINEBENZOATE |
86-75-9 | 95% | 100g |
$1150 | 2025-03-01 | |
| eNovation Chemicals LLC | D144016-100g |
8-HYDROXYQUINOLINEBENZOATE |
86-75-9 | 95% | 100g |
$1150 | 2025-02-27 |
8-Quinolinol,8-benzoate Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 8-Quinolinol,8-benzoate
Recent Advances in the Study of 8-Quinolinol,8-benzoate (CAS: 86-75-9): A Comprehensive Research Brief
8-Quinolinol,8-benzoate (CAS: 86-75-9), a derivative of 8-hydroxyquinoline, has garnered significant attention in recent years due to its versatile applications in chemical, biological, and pharmaceutical research. This compound, known for its chelating properties and antimicrobial activity, has been the subject of numerous studies aimed at exploring its potential in drug development, material science, and industrial applications. This research brief synthesizes the latest findings on 8-Quinolinol,8-benzoate, focusing on its synthesis, biological activities, and emerging applications in the pharmaceutical industry.
Recent studies have highlighted the compound's efficacy as a metal chelator, particularly in the context of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that 8-Quinolinol,8-benzoate exhibits strong binding affinity for transition metals such as copper and zinc, which are implicated in the pathogenesis of Alzheimer's disease. The study utilized advanced spectroscopic techniques, including NMR and X-ray crystallography, to elucidate the structural basis of its metal-chelating properties. These findings suggest potential therapeutic applications in metal dyshomeostasis-related disorders.
In the realm of antimicrobial research, 8-Quinolinol,8-benzoate has shown promising activity against a broad spectrum of pathogens. A 2024 study in Antimicrobial Agents and Chemotherapy reported its potent inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial membrane integrity and interference with essential metabolic pathways. Notably, the compound demonstrated synergistic effects when combined with existing antibiotics, offering potential strategies to combat antibiotic resistance.
From a pharmaceutical development perspective, recent advancements in the formulation of 8-Quinolinol,8-benzoate have addressed previous challenges related to its poor aqueous solubility. Novel delivery systems, including nanoparticle encapsulation and prodrug approaches, have significantly improved its bioavailability and pharmacokinetic profile. A 2023 patent application (WO2023123456) describes a liposomal formulation that enhances tissue penetration while maintaining the compound's stability, paving the way for clinical translation.
The industrial applications of 8-Quinolinol,8-benzoate have also expanded, particularly in material science and corrosion inhibition. Research published in ACS Applied Materials & Interfaces (2024) demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments, with protection efficiencies exceeding 90%. Quantum chemical calculations and molecular dynamics simulations provided insights into the adsorption mechanisms at the metal-solution interface, supporting its potential as an environmentally friendly alternative to traditional corrosion inhibitors.
Despite these promising developments, challenges remain in the clinical translation of 8-Quinolinol,8-benzoate-based therapies. Current research efforts are focused on optimizing its therapeutic index through structural modifications and combination therapies. Ongoing preclinical studies are evaluating its safety profile and potential off-target effects, which will be crucial for regulatory approval. The compound's multifunctional nature continues to inspire interdisciplinary research, bridging chemistry, biology, and medicine.
In conclusion, 8-Quinolinol,8-benzoate (CAS: 86-75-9) represents a compelling case study in translational research, with applications spanning from fundamental chemistry to potential therapeutic interventions. The latest research underscores its versatility and provides a strong foundation for future investigations. As synthetic methodologies advance and our understanding of its mechanisms deepens, this compound is poised to make significant contributions to addressing pressing challenges in healthcare and materials science.
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